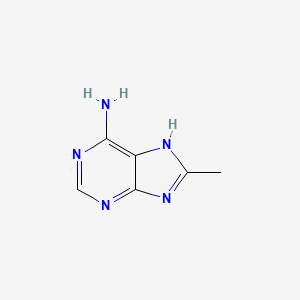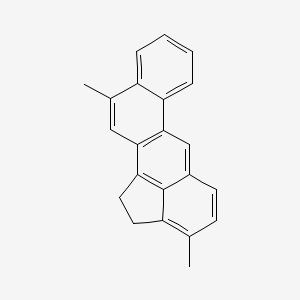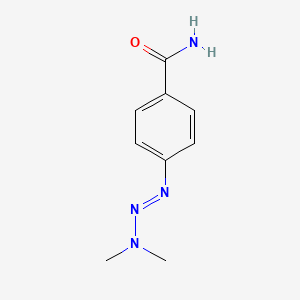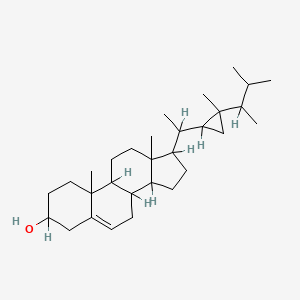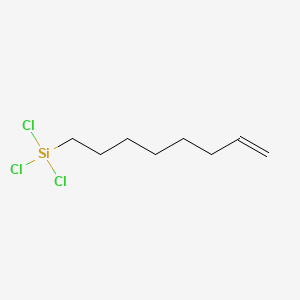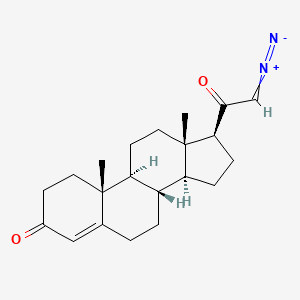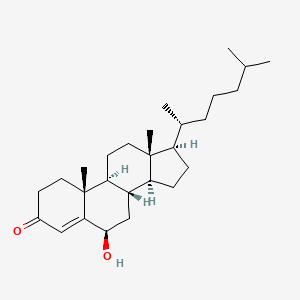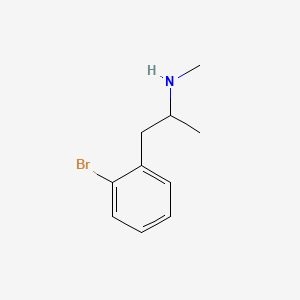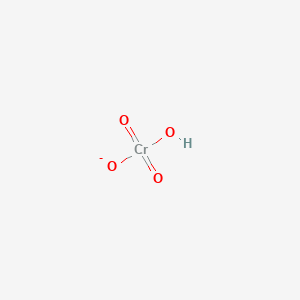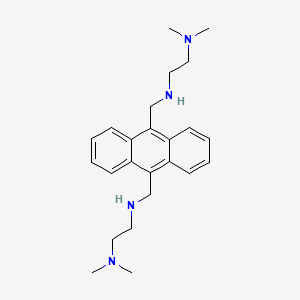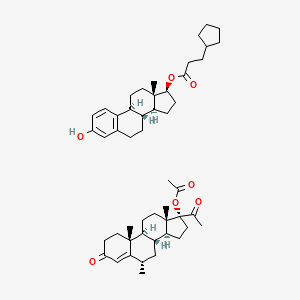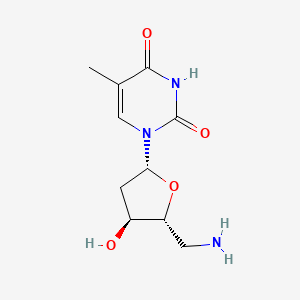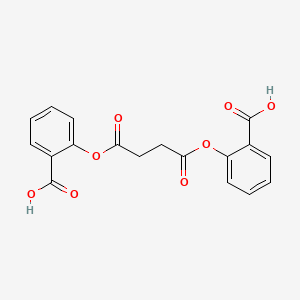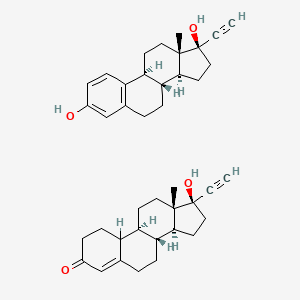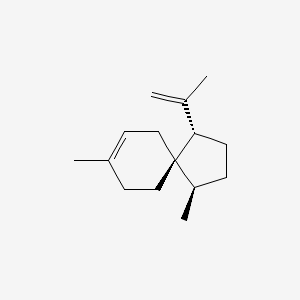
Acoradiene
Vue d'ensemble
Description
Acoradiene is a chemical compound with the formula C15H24 . It is a sesquiterpene, which is a class of terpenes that consists of three isoprene units and have the molecular formula C15H24 .
Synthesis Analysis
The synthesis of Acoradiene has been achieved through various methods. One such method involves the use of ring-closing olefin metathesis . The starting material for the synthesis was a known ketone, which had previously been synthesized .Molecular Structure Analysis
The molecular structure of Acoradiene is unique as it is the only pheromone with a spirosesquiterpene structure . The IUPAC Standard InChI for Acoradiene is InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,13-14H,1,5-6,8-10H2,2-4H3/t13-,14+,15-/m0/s1 .Physical And Chemical Properties Analysis
Acoradiene has a molecular weight of 204.3511 . Further details about its physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Acoradiene, a spirocyclic sesquiterpene found in vetiver oil, has been the focus of synthetic chemistry research. A novel method for its total synthesis via free radical cyclization was developed, contributing to the understanding of spiro[4.5]decane nucleus construction (Chen & Lin, 1993).
- The stereoselective synthesis of spirosesquiterpenes, including acoradiene, was achieved through a flexible approach involving an intramolecular thermal ene reaction. This research provided insights into efficient synthetic routes for complex natural products (Oppolzer, Mahalanabis & Bättig, 1977).
Natural Occurrence and Isolation
- In the foliage of x Cupressocyparis leylandii, a hybrid cypress species, several enantiomers of daucadienes and acoradienes were identified, including (-)-acora-3,7(14)-diene. This discovery highlighted the unique secondary metabolites produced by hybrid species (Cool, 2001).
- A study on the volatiles of Helichrysum italicum from Croatia identified β-acoradiene as one of the main constituents, showing the influence of environmental conditions on the chemical differentiation of plant volatiles (Ćavar Zeljković, Šolić & Maksimović, 2015).
Potential Biological Activities
- Acoradiene derivatives, like many natural sesquiterpenes, have been studied for their potential biological activities, such as anti-inflammatory or antimicrobial effects. For example, related studies on Kaempferia parviflora extract explored its potential as an anti-acne agent, demonstrating anti-inflammatory and anti-Propionibacterium acnes activities (Jin & Lee, 2018).
- Research on Acorus gramineus, which contains related compounds, showed inhibitory effects on neuroinflammation, suggesting potential therapeutic applications for central nervous system disorders (Jiang et al., 2012).
Propriétés
IUPAC Name |
(1R,4S,5S)-1,8-dimethyl-4-prop-1-en-2-ylspiro[4.5]dec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,13-14H,1,5-6,8-10H2,2-4H3/t13-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBSKQAFCDJNSL-QLFBSQMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C12CCC(=CC2)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@]12CCC(=CC2)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946894 | |
| Record name | 1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acoradiene | |
CAS RN |
24048-44-0 | |
| Record name | Acoradiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024048440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



